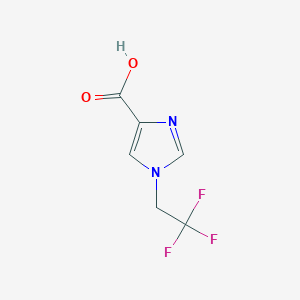

Ethyl 2-fluoro-3,6-dimethoxybenzoate

Übersicht

Beschreibung

Ethyl 2-fluoro-3,6-dimethoxybenzoate is a chemical compound with the CAS Number: 1352306-33-2 . It has a molecular weight of 228.22 . The compound is used in various fields of research and industry due to its unique properties.

Molecular Structure Analysis

The InChI code for Ethyl 2-fluoro-3,6-dimethoxybenzoate is1S/C11H13FO4/c1-4-16-11(13)9-7(14-2)5-6-8(15-3)10(9)12/h5-6H,4H2,1-3H3 . This code provides a specific representation of the molecule’s structure. The compound consists of an ethyl group (C2H5) attached to a benzoate group (C6H5CO2) that has two methoxy groups (OCH3) and one fluorine atom attached to it . Physical And Chemical Properties Analysis

Ethyl 2-fluoro-3,6-dimethoxybenzoate has a molecular weight of 228.22 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

1. Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis

- Summary of Application : This compound is synthesized through the acid catalyzed esterification of 2,6-dimethoxybenzoic acid in the presence of absolute ethanol . The structure of the resulting compound is supported by spectroscopic data and confirmed by single crystal X-ray diffraction studies .

- Methods of Application : The acid catalyzed esterification of 2,6-dimethoxybenzoic acid (1) in the presence of absolute ethanol afforded ethyl 2, 6-dimethoxybenzoate (2). The structure of the resulting compound was supported by spectroscopic data and unambiguously confirmed by single crystal X-ray diffraction studies .

- Results or Outcomes : The title compound crystallized in the triclinic space group P ī with unit cell parameters a = 8.5518 (3) Å, b = 10.8826 (8) Å, c = 11.9939 (6) Å, α = 101.273 (5)°, β = 98.287 (3)°, γ = 94.092 (4)°, V = 1077.54 (10) Å 3, Z = 4, D c = 1.296 Mg/m 3, F (000) = 448 and μ = 0.098 mm −1 .

2. Exploring the flexible chemistry of 4-fluoro-3-nitrophenyl azide for biomolecule immobilization and bioconjugation

- Summary of Application : This compound is used for bioconjugation and functionalization of polymer surfaces, which are accomplished using a variety of coupling agents . Immobilization of biomolecules onto polymer surfaces and the construction of bioconjugates are essential requirements of many biochemical assays and chemical syntheses .

- Methods of Application : The preparation of FNAB involves dropwise addition of NaNO 2 solution (4.8 g/12 ml of water) to the clear and cooled solution of 10 g of 4-fluoro-3-nitroaniline, dissolved in the mixture of 65 ml warm concentrated HCl and 12 ml water . The reaction mixture is stirred continuously at a temperature of approximate −20 °C .

- Results or Outcomes : The first evidence of photochemical activation of an inert surface by FNAB through nitrene insertion reaction was reported in 2001, and the FNAB-activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .

- Ethyl 2-fluoro-3,6-dimethoxybenzoate is a chemical compound with the molecular formula C11H13FO4 . It’s available for purchase from various chemical suppliers .

- This compound is part of the Fluorinated Building Blocks category . Fluorinated compounds are often used in the pharmaceutical and agrochemical industries due to the unique properties of fluorine.

Eigenschaften

IUPAC Name |

ethyl 2-fluoro-3,6-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO4/c1-4-16-11(13)9-7(14-2)5-6-8(15-3)10(9)12/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSKGOKOUAOHFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1F)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-fluoro-3,6-dimethoxybenzoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine](/img/structure/B1449247.png)

![N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B1449257.png)

![5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1449267.png)